molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate

Cat. No.: B2713542
CAS No.: 338750-40-6
M. Wt: 212.27
InChI Key: KFUNYBLJEOERSZ-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the thiophene ring to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is unique due to its specific combination of a thiophene ring and a dimethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNYBLJEOERSZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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